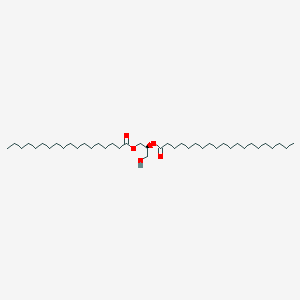
Aconitane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aconitane is a diterpene alkaloid and a terpene alkaloid fundamental parent.
Wissenschaftliche Forschungsanwendungen
Hypoglycemic Activity : Aconitans, including aconitan A, from Aconitum carmichaeli roots exhibit hypoglycemic effects. These compounds do not affect plasma insulin levels but influence certain hepatic enzyme activities, contributing to their hypoglycemic action (Hikino et al., 1989).
Sodium Channel Activity : Aconitum alkaloids have been studied for their effects on Nav 1.2 sodium channels. Certain aconitane alkaloids like pyroaconitine and ajacine significantly inhibit these channels, which is relevant for understanding their toxicological and pharmacological properties (Borcsa et al., 2014).
Cytotoxic Activities : New this compound-type C19-diterpenoid alkaloids isolated from Aconitum taipaicum have shown impressive cytotoxic activities, indicating their potential in cancer research (Guo et al., 2014).
Diterpenoid Alkaloid Glycosides : Research on glycosidic diterpenoid alkaloids from Aconitum species has led to the discovery of new compounds with unprecedented structures, contributing to our understanding of the chemical diversity and potential therapeutic applications of these plants (Meng et al., 2017).
Neurotoxicity Mechanisms : Studies on Aconitum-induced neurotoxicity in PC12 cells have revealed that Aconitum can evoke dopamine release and induce oxidative stress, leading to cellular damage. This research provides insights into the neurotoxic mechanisms of Aconitum and its alkaloids (Zhao et al., 2010).
Potassium Channel Blocking : Aconitine, an Aconitum alkaloid, blocks HERG and Kv1.5 potassium channels, which might explain its pro-arrhythmic effects and contribute to understanding its cardiovascular toxicity (Li et al., 2010).
Eigenschaften
Molekularformel |
C18H27N |
|---|---|
Molekulargewicht |
257.4 g/mol |
IUPAC-Name |
(1R,2R,3R,5R,8S,9R,13R,17R)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane |
InChI |
InChI=1S/C18H27N/c1-2-11-9-19-17-14-8-15(11)18(17,5-1)16-7-10-3-4-12(14)13(16)6-10/h10-17,19H,1-9H2/t10-,11+,12+,13-,14-,15-,16-,17?,18+/m1/s1 |
InChI-Schlüssel |
YGJXLMNSTLJAMX-GCUFGPJWSA-N |
Isomerische SMILES |
C1C[C@H]2CNC3[C@@H]4C[C@H]2[C@@]3(C1)[C@@H]5C[C@@H]6CC[C@H]4[C@H]5C6 |
SMILES |
C1CC2CNC3C4CC2C3(C1)C5CC6CCC4C5C6 |
Kanonische SMILES |
C1CC2CNC3C4CC2C3(C1)C5CC6CCC4C5C6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-[1-[[2'-[[(Isopentyloxycarbonyl)amino]sulfonyl]-3-fluoro-1,1'-biphenyl-4-yl]methyl]-4-ethyl-2-propyl-1H-imidazol-5-yl]-3-oxopropyl]-N-(3-pyridyl)butyramide](/img/structure/B1242110.png)
![(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,11,13,37-heptahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1242111.png)

![(2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide](/img/structure/B1242115.png)




![TG(16:1(9Z)/18:0/18:0)[iso3]](/img/structure/B1242122.png)




